molecular formula C16H14ClN3O B6345746 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 918665-13-1

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345746
CAS RN: 918665-13-1
M. Wt: 299.75 g/mol
InChI Key: OTGKDGZUGKTTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one, also known as 5-benzylamino-4-chlorophenyl-4,5-dihydro-1H-imidazol-2-one, is an organic compound belonging to the imidazole class of compounds. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. This compound has been studied extensively for its potential use in a variety of scientific and medical applications.

Scientific Research Applications

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one has been studied extensively for its potential use in a variety of scientific and medical applications. It has been used as a ligand in coordination chemistry, as an inhibitor of cytochrome P450 enzymes, and as an inhibitor of the enzyme acetylcholinesterase. It has also been used in the synthesis of novel compounds with potential therapeutic applications, such as inhibitors of the enzyme monoamine oxidase.

Mechanism of Action

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one has been studied extensively for its potential use in a variety of scientific and medical applications. The compound is thought to act as an inhibitor of cytochrome P450 enzymes, as well as an inhibitor of the enzyme acetylcholinesterase. It is also thought to act as an inhibitor of the enzyme monoamine oxidase.
Biochemical and Physiological Effects
2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one has been studied extensively for its potential use in a variety of scientific and medical applications. The compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one has many advantages when used in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of organic solvents. Additionally, it is relatively non-toxic and has a low molecular weight, making it suitable for use in a wide range of experiments. However, it should be noted that the compound has a relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one has been studied extensively for its potential use in a variety of scientific and medical applications. Future research could focus on the development of novel compounds based on this compound, as well as the development of new methods for synthesizing it. Additionally, further research could focus on the development of new therapeutic applications for this compound, such as its use as an inhibitor of cytochrome P450 enzymes or its use as an inhibitor of the enzyme acetylcholinesterase. Finally, further research could focus on its potential use in the synthesis of novel compounds with potential therapeutic applications, such as inhibitors of the enzyme monoamine oxidase.

Synthesis Methods

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one is typically synthesized via a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with anhydrous ammonia in the presence of a base catalyst. This reaction produces the intermediate compound 5-chloro-4-nitrobenzaldehyde. The second step involves the reaction of the intermediate compound with anhydrous ammonia in the presence of a base catalyst, which produces the desired compound.

properties

IUPAC Name

2-amino-4-benzyl-4-(4-chlorophenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-8-6-12(7-9-13)16(14(21)19-15(18)20-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGKDGZUGKTTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one

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